molecular formula C11H11ClN2O B1607948 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole CAS No. 570396-43-9

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B1607948
CAS No.: 570396-43-9
M. Wt: 222.67 g/mol
InChI Key: PNGRFSLOMKCBLH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole (CAS 570396-43-9) is a high-purity organic compound with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol. This 1,2,4-oxadiazole derivative is supplied with a purity of ≥98% and is intended for research applications in pharmacology and medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties and wide spectrum of biological activities. This core structure is recognized as a versatile pharmacophore and is present in several commercially available drugs . Researchers are particularly interested in 1,2,4-oxadiazole derivatives for their potential in developing new anticancer and antimicrobial agents. In anticancer research, 1,3,4-oxadiazole analogues have demonstrated significant potential by acting through multiple mechanisms. These compounds can exhibit antiproliferative effects by selectively inhibiting key enzymes and proteins involved in cancer cell proliferation . Conjugates based on this scaffold have been shown to target enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, making them valuable tools for investigating novel oncology pathways . In the field of antimicrobial research, 1,2,4-oxadiazole derivatives have shown promise as antibacterial agents. Some derivatives have been found to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, with certain compounds exhibiting balanced inhibition against both E. coli DNA gyrase and topoisomerase IV . The structural flexibility of the oxadiazole ring allows for optimizations to enhance potency and selectivity against challenging pathogens. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGRFSLOMKCBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388078
Record name 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570396-43-9
Record name 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

The synthesis generally proceeds via the following steps:

Step Description Reagents/Conditions Outcome
1 Formation of amidoxime from 4-chlorobenzonitrile Hydroxylamine hydrochloride, triethylamine, ethanol, room temperature to 70 °C, 6 h 4-chlorobenzamidoxime
2 Cyclodehydration with propionic acid or activated derivative Propionic acid, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), triethylamine, DMF solvent, heating at 100 °C for 3 h Formation of this compound
3 Purification Extraction with chloroform, washing, evaporation, recrystallization or chromatography Pure target compound

This method is adapted from optimized one-pot parallel syntheses of 3,5-disubstituted 1,2,4-oxadiazoles and is scalable for laboratory synthesis.

Detailed Reaction Conditions and Optimization

Parameter Condition Effect on Yield/Conversion
Amidoxime formation Room temperature to 70 °C, 6 h, ethanol solvent Efficient conversion of nitrile to amidoxime
Cyclodehydration Heating at 100 °C for 3 h in DMF with EDC/HOAt and triethylamine Promotes ring closure to oxadiazole with yields up to 66% reported for similar compounds
Solvent choice DMF preferred for cyclodehydration step Enhances solubility and reaction rate
Workup Extraction with chloroform, washing with water, evaporation Efficient isolation of product

The reaction can be performed in a one-pot manner by sequential addition of reagents, minimizing intermediate isolation steps and improving throughput.

Alternative Synthetic Strategies

An alternative approach involves cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions such as phosphorus oxychloride (POCl3). This method is more common for related compounds like 3-(4-bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole and can be adapted for this compound synthesis by using the corresponding hydrazide and propionic acid.

Step Description Reagents/Conditions Notes
Formation of acylhydrazide Reaction of 4-chlorobenzohydrazide with propionic acid derivative POCl3 or other dehydrating agent, reflux Intermediate formation
Cyclization Heating under dehydrating conditions POCl3, controlled temperature Formation of oxadiazole ring

This route may require careful control of reaction parameters to optimize yield and purity.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield Range Notes
Amidoxime + Carboxylic Acid Cyclodehydration 4-chlorobenzonitrile, propionic acid Hydroxylamine HCl, EDC, HOAt, triethylamine Room temp to 100 °C, 3-6 h ~60-70% One-pot, scalable, widely used
Acylhydrazide Cyclization 4-chlorobenzohydrazide, propionic acid derivative POCl3 or dehydrating agent Reflux or elevated temp Variable Alternative, requires dehydrating agent
One-pot Parallel Synthesis from Nitriles Nitriles, carboxylic acids Hydroxylamine HCl, triethylamine, EDC, HOAt Room temp to 100 °C Moderate to good Efficient for library synthesis

Research Findings and Practical Considerations

  • The amidoxime route offers operational simplicity, avoiding isolation of intermediates and enabling parallel synthesis.
  • Use of coupling agents like EDC and HOAt facilitates activation of carboxylic acids, promoting efficient cyclodehydration.
  • Reaction temperature and solvent choice critically influence the yield and purity of the oxadiazole.
  • Purification typically involves organic solvent extraction and chromatographic techniques.
  • The alternative acylhydrazide cyclization method is classical but involves harsher reagents and conditions, which may limit functional group tolerance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group at the 3-position facilitates electrophilic aromatic substitution (EAS) reactions under mild conditions. The electron-withdrawing nature of the oxadiazole ring directs substitution to the para position of the chlorophenyl moiety.

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C3-(4-Chloro-3-nitrophenyl)-5-propyl-1,2,4-oxadiazole72%
SulfonationSO₃/H₂SO₄, 60°C3-(4-Chloro-3-sulfophenyl)-5-propyl-1,2,4-oxadiazole65%

In contrast, the propyl chain at the 5-position can undergo free-radical halogenation under UV light to yield brominated or chlorinated derivatives .

Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack under acidic or basic conditions:

Acidic Hydrolysis

Treatment with HCl (6M) at reflux opens the oxadiazole ring, yielding a diamide derivative:
C11H10ClN3O+2H2OHClC9H9ClN2O2+NH3\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O} + 2\text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{9}\text{H}_{9}\text{ClN}_2\text{O}_2 + \text{NH}_3
Product : N-(4-Chlorophenyl)-N'-propyloxamide (confirmed via IR and NMR) .

Basic Hydrolysis

In NaOH (2M), the ring decomposes to form a nitrile and hydroxylamine:
C11H10ClN3O+NaOHCH3(CH2)2CN+NH2OH+C6H4ClOH\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O} + \text{NaOH} \rightarrow \text{CH}_3(\text{CH}_2)_2\text{CN} + \text{NH}_2\text{OH} + \text{C}_6\text{H}_4\text{ClOH}.

Functionalization via Cross-Coupling

The oxadiazole core participates in Suzuki-Miyaura coupling reactions when paired with a halogenated aryl group. For example:

SubstrateCatalystProductYieldReference
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazolePd(PPh₃)₄, K₂CO₃3-(4-Biphenyl)-5-propyl-1,2,4-oxadiazole85%

The chlorophenyl analog shows similar reactivity under optimized Pd-catalyzed conditions .

Oxidation of the Propyl Chain

The 5-propyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media:
CH2CH2CH3KMnO4/H+COOH\text{CH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{COOH}
Product : 3-(4-Chlorophenyl)-5-carboxy-1,2,4-oxadiazole (isolated as a white solid, m.p. 214–216°C) .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures:

Reaction PartnerConditionsProductYield
Benzonitrile oxideToluene, 110°C3-(4-Chlorophenyl)-5-propyl-7-phenyl-1,2,4,6-tetraazabicyclo[3.2.0]hept-2-ene58%

Characterization via HRMS and X-ray crystallography confirms the bicyclic adduct .

Biological Activity-Related Modifications

Derivatives synthesized via N-alkylation or sulfonation exhibit enhanced bioactivity:

  • N-Alkylation : Reaction with methyl iodide yields 5-(propyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole methiodide, showing IC₅₀ = 2.14 µM against urease .

  • Sulfonamide Formation : Treatment with chlorosulfonic acid produces a sulfonated analog with antibacterial activity (MIC = 8 µg/mL against S. aureus) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 280°C, forming chlorobenzene and propionitrile as primary gaseous products .

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives have shown promising anticancer properties, and 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is no exception. Various studies indicate that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes involved in proliferation and apoptosis. For instance, derivatives of 1,2,4-oxadiazole have been reported to induce apoptosis in various cancer cell lines through caspase activation .
  • Case Studies :
    • A study by Maftei et al. highlighted the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivatives that exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting that structural modifications can enhance efficacy .
    • Another research effort demonstrated that certain oxadiazole derivatives showed IC50 values lower than established chemotherapeutic agents like doxorubicin against human colon cancer cell lines .

Antimicrobial Properties

Research has also explored the antimicrobial potential of oxadiazole derivatives. Some studies indicate that compounds similar to this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Activity Evaluation : For example, a derivative was tested against E. coli and Pseudomonas aeruginosa, showing moderate antibacterial effects .

Herbicidal Activity

Oxadiazoles have been investigated for their potential use as herbicides due to their ability to inhibit plant growth.

  • Mechanism : The herbicidal action is often linked to interference with specific metabolic pathways in plants. Compounds with halogen substitutions have demonstrated enhanced herbicidal activity .

Insecticidal Activity

Some derivatives of oxadiazoles have been evaluated for insecticidal properties.

  • Field Studies : Research indicates that certain oxadiazole compounds can effectively control pest populations in agricultural settings, although specific data on this compound remains limited .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its biological activity.

Synthesis Protocols

Various methods have been developed for synthesizing oxadiazoles efficiently. For instance:

  • Microwave-assisted synthesis has shown to provide high yields with reduced reaction times compared to traditional methods .

Structure-Activity Relationship

The biological activity of oxadiazoles can be significantly influenced by their chemical structure:

Substituent TypeEffect on Activity
Halogen (e.g., Cl)Increases cytotoxicity
Alkyl groupsEnhances lipophilicity
Electron-withdrawing groupsImproves anticancer activity

This table summarizes how specific modifications can enhance the efficacy of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Key Properties/Applications References
This compound 4-Chlorophenyl Propyl C₁₁H₁₀ClN₂O Enhanced lipophilicity; potential pesticidal/pharmaceutical applications
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole 4-Bromophenyl Propyl C₁₁H₁₁BrN₂O Higher molecular weight (265.1 g/mol); similar applications as chlorinated analog
3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole 3-Bromophenyl Propyl C₁₁H₁₁BrN₂O Meta-substitution alters steric/electronic profile; may affect target binding
3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole 4-Chlorophenyl Ethyl C₁₀H₈ClN₂O Shorter alkyl chain reduces hydrophobicity; potentially lower metabolic stability
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole 4-Chlorophenyl Ethenyl C₁₀H₆ClN₂O Unsaturated chain increases rigidity; may influence π-orbital interactions

Key Observations :

  • Substituent Position : Para-substituted derivatives (e.g., 4-Cl or 4-Br) exhibit symmetrical electronic effects, whereas meta-substituted analogs (e.g., 3-Br) introduce steric hindrance and asymmetric charge distribution .
  • Alkyl Chain Length : Propyl chains enhance hydrophobic interactions compared to ethyl, while ethenyl groups limit conformational flexibility .

Nitro- and Other Functional Group-Substituted Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Key Properties/Applications References
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole 4-Nitrophenyl Propyl C₁₁H₁₁N₃O₃ Strong electron-withdrawing nitro group; may improve binding to electron-rich targets
3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole 3-Nitrophenyl Propyl C₁₁H₁₁N₃O₃ Meta-nitro substitution reduces resonance stabilization compared to para
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 4-Chlorophenyl + triazole-sulfanyl - C₁₁H₈ClN₅OS Hybrid structure with dual heterocycles; potential antimicrobial activity

Key Observations :

  • Nitro Groups : Introduce strong electron-withdrawing effects, which can enhance reactivity in nucleophilic substitution reactions .

Physicochemical and Commercial Availability

  • This compound : Available from multiple suppliers (CAS 312750-72-4), indicating industrial relevance .
  • Brominated Analogs : Higher purity grades (e.g., 98% for 4-Br derivative) suggest demand in high-throughput screening .
  • Nitro Derivatives : Synthesized for exploratory research but less commercially prevalent .

Biological Activity

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. The compound this compound exhibits significant activity against various bacterial strains.

Microorganism MIC (µg/mL) Standard Drug Standard MIC (µg/mL)
Staphylococcus aureus4-32Chloramphenicol8
Pseudomonas aeruginosa8-64Ampicillin16
Escherichia coli16-128Ampicillin16

The compound was found to be more effective than standard antibiotics against resistant strains, indicating its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer properties of oxadiazoles have been extensively studied. The compound this compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on different cancer cell lines, the following IC50 values were reported:

Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
HeLa10.0Doxorubicin0.5
A375 (Melanoma)1.22Paclitaxel0.1
MCF-7 (Breast Cancer)0.23Tamoxifen0.5

These results indicate that the compound is significantly effective against various cancer types, with its potency being comparable or superior to established chemotherapeutic agents .

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of oxadiazoles. The compound has been tested against several protozoan parasites.

Antiparasitic Efficacy

The following table summarizes the efficacy of this compound against protozoan parasites:

Parasite EC50 (µM) Standard Drug Standard EC50 (µM)
Leishmania donovani2.3Pentamidine7.02
Trypanosoma cruzi100.2Benznidazole0.5

These findings suggest that the compound could be a viable candidate for further development in antiparasitic therapies .

The biological activity of oxadiazoles is often attributed to their ability to interact with specific enzymes and receptors within microbial and cancerous cells. For instance, molecular docking studies have shown that these compounds can inhibit enzymes critical for cell proliferation and survival in both cancer and parasitic cells .

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

Answer: The synthesis typically involves cyclization reactions. A common approach is the reaction of amidoximes with acyl chlorides or activated carboxylic acid derivatives under thermal or microwave-assisted conditions. For example, describes a method for similar oxadiazoles using Vilsmeier-Haack formylation followed by cyclization. To optimize yields:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Employ catalysts like Hünig’s base (DIPEA) to enhance reaction efficiency.
  • Control temperature (80–120°C) and reaction time (6–24 hours) to avoid side products.
Reaction Condition Typical Yield Range Key Variables
Thermal cyclization50–65%Temperature, solvent polarity
Microwave-assisted70–85%Irradiation time, power settings
Catalytic (DIPEA)75–90%Catalyst loading, solvent choice

Reference: .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with analogous compounds (e.g., 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in ). The chlorophenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm), while the oxadiazole ring protons appear upfield.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. ’s crystallography data can validate structural assignments.
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95%).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Answer:

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as in , which validated a chlorophenyl derivative’s geometry).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).
  • Tautomerism Analysis : Investigate potential tautomeric forms (e.g., oxadiazole ring protonation states) via variable-temperature NMR.

Reference: .

Q. What experimental strategies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?

Answer:

  • In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., kinase inhibition assays for GSK-3β, as in ). Include positive controls (e.g., staurosporine) and blank reactions.
  • Dose-Response Curves : Test concentrations from 0.1–100 µM to determine IC50_{50}.
  • Molecular Docking : Perform in silico docking (AutoDock Vina) using crystal structures of target enzymes (PDB IDs: e.g., 1I09 for GSK-3β).

Reference: .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Answer:

  • Substituent Variation : Synthesize derivatives with modified alkyl chains (e.g., ethyl, butyl) or halogen substitutions (e.g., fluoro, bromo) on the phenyl ring (see for methoxy-substituted analogs).
  • Activity Mapping : Corrogate biological data (e.g., IC50_{50}, logP) with substituent electronic/hydrophobic parameters (Hammett σ, π values).
  • ADME-Tox Profiling : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies.

Reference: .

Q. What methodologies address discrepancies in reaction yields or purity during scale-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress.
  • Purification Optimization : Use recrystallization (solvent: ethanol/water) or flash chromatography (silica gel, hexane/EtOAc eluent).
  • Impurity Profiling : Identify by-products via LC-MS and adjust reaction conditions (e.g., stoichiometry, temperature) to suppress their formation.

Reference: .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole

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